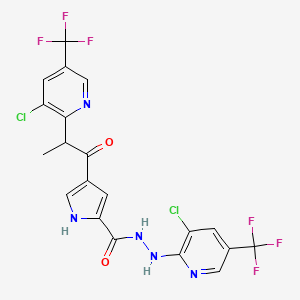![molecular formula C19H18N4O B2626900 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 324581-16-0](/img/structure/B2626900.png)
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been studied primarily for its synthesis and structural characteristics. It's often synthesized through the condensation of 3-amino-1,2,4-triazole with various ketones or other compounds, yielding dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives. The structure of these compounds, including their substituents at different positions on the ring, has been established through techniques like X-ray diffraction analysis. The introduction of different substituents can significantly affect the planarity and other structural aspects of these molecules (Orlov, Desenko, Potekhin, & Struchkov, 1988), (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).
Chemical Reactions and Tautomerism
Research has explored the cyclocondensation reactions involving these compounds and their behavior under different conditions, leading to the formation of various derivatives. The tautomeric equilibrium, where the chemical compound exists in a dynamic equilibrium between two isomeric forms, of these compounds is influenced by steric effects and the bulk of the substituent groups attached to the ring system (Desenko, Orlov, Shishkin, Lindeman, & Struchkov, 1993).
Biological Activity
Some derivatives have been synthesized and evaluated for their biological activities, particularly antimicrobial and antioxidant properties. These studies involve characterizing the compounds using various spectroscopic techniques and then testing their biological efficacy against different strains of microorganisms or assessing their antioxidant capacity (Gilava, Patel, Ram, & Chauhan, 2020).
Potential Therapeutic Applications
Several studies have synthesized and analyzed the structure-activity relationships of these compounds, aiming to develop new therapeutic agents. These compounds have been synthesized using various protocols and then tested for their potential antimicrobial or antiviral activities, demonstrating the compound's relevance in drug discovery and pharmaceutical research (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
properties
IUPAC Name |
7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-3-5-14(6-4-13)17-11-18(23-19(22-17)20-12-21-23)15-7-9-16(24-2)10-8-15/h3-12,18H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAJVDGBQRSGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2,4-dioxopentan-3-yl)thio)-1,3-dimethyl-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2626817.png)
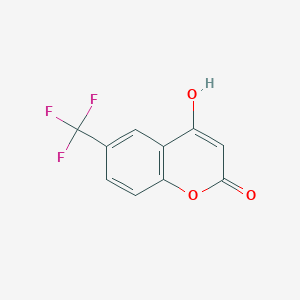
![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2626824.png)
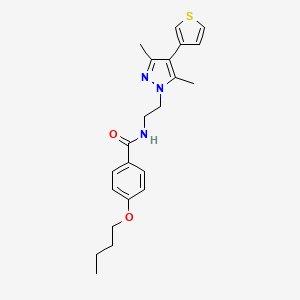
![N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2626827.png)
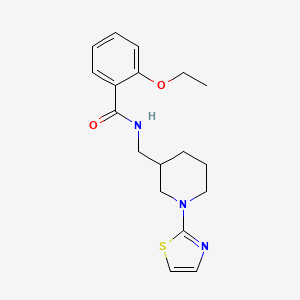
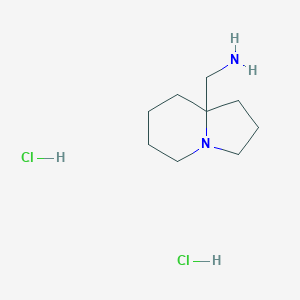
![Ethyl 4-methoxy-3-{[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2626834.png)
![Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate](/img/structure/B2626836.png)
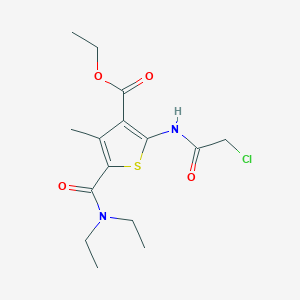
![(2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2626838.png)
![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2626839.png)
